molecular formula C13H13NO3S B7843614 N-Benzyl-3-hydroxybenzene-1-sulfonamide

N-Benzyl-3-hydroxybenzene-1-sulfonamide

Cat. No.: B7843614
M. Wt: 263.31 g/mol
InChI Key: NEZNJKABLNZBBT-UHFFFAOYSA-N
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Description

N-Benzyl-3-hydroxybenzene-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₁₃NO₃S It is a derivative of benzene and contains a benzyl group attached to a hydroxyl-substituted benzene ring, which is further connected to a sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Benzene Derivatives Synthesis: The compound can be synthesized by starting with benzene derivatives and introducing the necessary functional groups through a series of chemical reactions.

  • Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.

  • Hydroxylation: The hydroxyl group is introduced to the benzene ring through hydroxylation reactions.

  • Benzyl Group Addition: The benzyl group is added to the hydroxyl-substituted benzene ring using benzyl chloride or benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of reactors, separation techniques, and purification methods to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Substituted derivatives with different atoms or groups attached.

Scientific Research Applications

N-Benzyl-3-hydroxybenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential biological activities.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-Benzyl-3-hydroxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Benzyl-3-hydroxybenzene-1-sulfonamide is similar to other benzene derivatives and sulfonamide compounds. its unique structure and functional groups make it distinct from other compounds in its class. Some similar compounds include:

  • N-Benzyl-3-hydroxybenzene-1-sulfonic acid

  • N-Benzyl-4-hydroxybenzene-1-sulfonamide

  • N-Benzyl-3-hydroxybenzene-1-sulfonate

These compounds share similarities in their benzene and sulfonamide structures but differ in the position and type of substituents on the benzene ring.

Properties

IUPAC Name

N-benzyl-3-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-12-7-4-8-13(9-12)18(16,17)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZNJKABLNZBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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